molecular formula C6H2BrClIN3 B15221655 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine

8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine

Cat. No.: B15221655
M. Wt: 358.36 g/mol
InChI Key: SBQHPWVPPOTZQZ-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core, followed by halogenation reactions to introduce the bromine, chlorine, and iodine atoms. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:

  • 6-Chloroimidazo[1,2-b]pyridazine
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine

These compounds share the imidazo[1,2-b]pyridazine core but differ in the type and position of halogen atoms. The unique combination of bromine, chlorine, and iodine in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

8-bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-2-5(9)10-6(3)12/h1-2H

InChI Key

SBQHPWVPPOTZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2N=C1Cl)I)Br

Origin of Product

United States

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